“K-Ras ligand-Linker Conjugate 3” (also known as Compound 001371) is a compound that incorporates a ligand for FAK (a KRas recruiting moiety), and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . It can be extensively used for PROTAC-mediated protein degradation .
The synthesis of “K-Ras ligand-Linker Conjugate 3” involves the incorporation of a ligand for K-Ras recruiting moiety, and a PROTAC linker . This approach is applicable to two distinct Ras ligand scaffolds .
The molecular structure of “K-Ras ligand-Linker Conjugate 3” includes a ligand for K-Ras recruiting moiety, and a PROTAC linker . The molecular weight of the compound is 944.15, and its formula is C49H65N7O10S .
The physical and chemical properties of “K-Ras ligand-Linker Conjugate 3” include a molecular weight of 944.15 and a formula of C49H65N7O10S . The compound appears as an off-white to light yellow solid .
K-Ras ligand-Linker Conjugate 3 is a specialized chemical compound designed for targeted protein degradation, specifically targeting the K-Ras protein. This compound consists of a ligand that recruits K-Ras and a linker that facilitates interaction with E3 ubiquitin ligases, such as von Hippel-Lindau, cereblon, and mouse double minute 2 homolog. By forming a ternary complex with these ligases, K-Ras ligand-Linker Conjugate 3 promotes the degradation of the K-Ras protein, which is often mutated in various cancers, making it a significant target in cancer therapy.
K-Ras ligand-Linker Conjugate 3 falls under the category of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of three components: a ligand for the protein of interest (in this case, K-Ras), a linker, and a ligand for an E3 ubiquitin ligase. This classification highlights its role in targeted protein degradation, which is an emerging therapeutic approach in drug discovery aimed at selectively degrading disease-causing proteins rather than merely inhibiting their activity.
The synthesis of K-Ras ligand-Linker Conjugate 3 involves several key steps:
The specific synthetic routes and conditions for producing K-Ras ligand-Linker Conjugate 3 are proprietary and detailed in patent literature, indicating advanced methodologies that may include automated synthesis techniques and purification methods such as high-performance liquid chromatography.
The molecular structure of K-Ras ligand-Linker Conjugate 3 includes:
The structural configuration allows for effective binding interactions with both K-Ras and E3 ligases, facilitating its mechanism of action in promoting protein degradation.
K-Ras ligand-Linker Conjugate 3 can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents.
The mechanism of action for K-Ras ligand-Linker Conjugate 3 revolves around its ability to form a tripartite complex involving K-Ras, an immunophilin (which acts as an adapter), and the E3 ubiquitin ligase. This complex formation leads to:
This catalytic mechanism distinguishes PROTACs from traditional inhibitors, which typically engage in stoichiometric interactions without promoting degradation.
K-Ras ligand-Linker Conjugate 3 exhibits several notable physical and chemical properties:
Data regarding these properties are essential for optimizing its application in therapeutic contexts.
K-Ras ligand-Linker Conjugate 3 has significant applications in scientific research, particularly in cancer biology. Its ability to selectively degrade mutant forms of K-Ras makes it a valuable tool for studying:
This compound represents a promising avenue for advancing targeted therapies against cancers associated with RAS mutations, which are notoriously difficult to treat with conventional approaches.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: